methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorinated thiophene ring attached to a pyrazole core, which is further esterified with a methyl group at the carboxylate position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with a fluorinating agent.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the ester and pyrazole functionalities.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
- Methyl 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
- Methyl 1-[(5-iodothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom in the thiophene ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9FN2O2S |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3 |
InChI Key |
OBLPTZVKERIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F |
Origin of Product |
United States |
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